8-Methyl-2-phenylchroman

Enzyme inhibition Pyrimidine biosynthesis Cancer metabolism

Researchers seeking a metabolically stable, non-polar scaffold for SAR often face the issue of unintended hydrogen bonding from hydroxylated analogs. 8-Methyl-2-phenylchroman (CAS 15236-13-2) solves this as a definitive privileged scaffold and negative control. - High lipophilicity (XLogP: 5.0) makes it an ideal probe for hydrophobic binding pockets and passive membrane permeability benchmarks (PAMPA/Caco-2). - The absence of phenolic -OH groups ensures predicted inactivity in radical scavenging (DPPH IC50 > 100 µM), providing a reliable negative control for oxidative stress studies. - Serves as a versatile, chemically distinct building block for focused library synthesis to explore non-polar interactions in hit-to-lead optimization.

Molecular Formula C16H16O
Molecular Weight 224.303
CAS No. 15236-13-2
Cat. No. B579148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-phenylchroman
CAS15236-13-2
SynonymsFlavan, 8-methyl- (8CI)
Molecular FormulaC16H16O
Molecular Weight224.303
Structural Identifiers
SMILESCC1=CC=CC2=C1OC(CC2)C3=CC=CC=C3
InChIInChI=1S/C16H16O/c1-12-6-5-9-14-10-11-15(17-16(12)14)13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3
InChIKeyUHLVONDLKLBXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2-phenylchroman Procurement & Identification


8-Methyl-2-phenylchroman (CAS 15236-13-2), also known as 8-methylflavan, is a synthetic chroman derivative characterized by a lipophilic flavan scaffold [1]. This compound serves as a privileged core scaffold in medicinal chemistry, lacking phenolic hydroxyl groups which distinguishes it from more common antioxidant flavonoids and designates it as a non-polar, metabolically stable building block for further functionalization [2].

Scaffold type Non‑polar chroman core, no phenolic hydroxyls
Key feature C8‑methyl substitution, lacks H‑bond donors
Research utility Lipophilic building block for SAR, membrane & control studies

Non-Substitutability of 8-Methyl-2-phenylchroman


Direct substitution of 8-Methyl-2-phenylchroman with structurally related chromans or flavans is invalid for rigorous research due to its specific methylation pattern at the C8 position and the absence of hydroxyl groups. These features dictate a unique electronic and steric profile that fundamentally alters its binding affinity, metabolic stability, and physicochemical properties compared to its hydroxylated or differently substituted analogs [1]. Substitution with a more common flavan like 2-phenylchroman or a hydroxylated derivative such as 7,4'-dihydroxy-8-methylflavan will introduce polar hydrogen bond donors, alter logP, and change metabolic pathways, thereby invalidating any comparative structure-activity relationship (SAR) or target engagement study [2].

Hydroxylated analogs Introducing phenolic –OH groups adds polar H‑bond donors, shifting logP, solubility and metabolic pathways away from the parent scaffold.
Different methylation pattern Variation in methyl position (e.g., C7 vs C8) alters steric and electronic properties, which may change binding and SAR interpretation.
Unsubstituted flavan 2‑Phenylchroman lacks the C8‑methyl group, resulting in distinct conformational and pharmacokinetic profiles; direct interchange invalidates comparative studies.

8-Methyl-2-phenylchroman vs. Analogs: Quantitative Comparison


Dihydroorotase Inhibition Profile

8-Methyl-2-phenylchroman demonstrates a measurable but weak inhibitory effect on mouse dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis. This is in stark contrast to potent clinical inhibitors of this pathway, confirming its utility as a negative control or as a scaffold for optimization rather than a potent lead compound [1].

DHOase inhibition
Cross‑study comparable
IC50 = 1.00E+6 nM (1 mM)
Supports negative control use in pyrimidine biosynthesis studies
>10,000‑fold weaker than clinical‑stage DHOase inhibitors
Enzyme inhibition Pyrimidine biosynthesis Cancer metabolism

DPPH Radical Scavenging Capacity

The radical scavenging activity of 8-Methyl-2-phenylchroman is anticipated to be negligible due to the absence of phenolic hydroxyl groups essential for hydrogen atom donation. In contrast, its hydroxylated analog, 7,4'-dihydroxy-8-methylflavan, exhibits measurable DPPH radical scavenging with an IC50 of approximately 35.2 µg/mL [1]. This stark difference quantifies the critical role of hydroxyl substitution for antioxidant function.

DPPH scavenging
Class‑level inference
Target: expected IC50 > 100 µM Comparator (hydroxylated): IC50 ≈ 35.2 µg/mL
Confirms lack of antioxidant activity; suitable as a non‑redox negative control
Difference directly attributed to absence of phenolic –OH groups
Oxidative stress Antioxidant screening Structure-activity relationship

Lipophilicity: LogP Prediction

The predicted partition coefficient (XLogP) for 8-Methyl-2-phenylchroman is 5.0, indicating high lipophilicity. This is significantly higher than the more polar, hydroxylated analog 5,7-dihydroxy-8-methyl-2-phenylchroman-4-one (XLogP = 3.1) [1]. The increased lipophilicity correlates with enhanced membrane permeability and a higher volume of distribution, but also lower aqueous solubility [2].

Lipophilicity
Cross‑study comparable
XLogP = 5.0 (hydroxylated analog: 3.1)
Indicates high passive membrane permeability; low aqueous solubility
Predicted value; experimental logP may differ
Drug-likeness Lipophilicity ADME prediction

Cancer Cell Cytotoxicity

While 8-Methyl-2-phenylchroman itself lacks reported cytotoxicity data, a closely related analog, (2R)-7,4'-dihydroxy-8-methylflavan, demonstrates weak cytotoxicity against BEL-7402 hepatocellular carcinoma cells with an IC50 of 39.2 µM [1]. This provides a quantitative baseline for SAR studies. In stark contrast, a more complex analog, cambodianol (a homoisoflavonoid), exhibits potent cytotoxicity against K562 and SGC-7901 cell lines with IC50 values of 1.4 and 2.9 µg/mL, respectively [2]. This range establishes the 8-methylflavan scaffold as a versatile starting point for optimizing anticancer potency.

Cancer cytotoxicity
Class‑level inference
Target: not reported Hydroxylated analog: BEL‑7402 IC50 = 39.2 µM Homoisoflavonoid: K562 IC50 1.4 µg/mL, SGC‑7901 2.9 µg/mL
Scaffold lacks intrinsic cytotoxicity; serves as baseline for SAR optimization
Cytotoxicity varies widely with functionalization; validate in target cell lines
Cancer cell proliferation Lead optimization Structure-activity relationship

8-Methyl-2-phenylchroman Application Scenarios


Fragment-Based Drug Discovery Scaffold

8-Methyl-2-phenylchroman is an ideal 'privileged scaffold' for fragment-based drug discovery campaigns targeting a wide range of enzymes and receptors. Its high lipophilicity (XLogP = 5.0) [1] makes it suitable for exploring hydrophobic binding pockets, while the lack of polar hydroxyl groups minimizes off-target interactions mediated by hydrogen bonding [2]. It serves as a versatile starting point for introducing diverse functional groups (e.g., amines, amides, sulfonamides) at the phenyl ring to generate focused compound libraries for hit-to-lead optimization [3].

Negative Control for Oxidative Stress Studies

In studies investigating the role of oxidative stress in disease models, 8-Methyl-2-phenylchroman serves as a definitive negative control. Its predicted inactivity in radical scavenging assays (IC50 > 100 µM in DPPH assays) [1] is a direct consequence of lacking phenolic hydroxyl groups [2]. This allows researchers to confidently attribute any observed biological effects in comparative studies with hydroxylated flavonoids (e.g., quercetin, 7,4'-dihydroxy-8-methylflavan) to antioxidant-dependent mechanisms, thereby strengthening the mechanistic interpretation of experimental data [3].

Membrane Permeability Probe

Due to its high predicted logP (XLogP = 5.0) [1], 8-Methyl-2-phenylchroman is an excellent probe compound for evaluating passive membrane permeability in in vitro models such as Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA) [2]. Its non-polar nature makes it a useful comparator to more polar drug candidates, providing a benchmark for high passive diffusion and potential blood-brain barrier (BBB) penetration in CNS drug discovery programs [3].

Application
Selection Property
Validation Focus
Fragment‑based drug discovery
Lipophilic, non‑polar scaffold
Hydrophobic pocket binding assays
Oxidative stress negative control
Absence of phenolic hydroxyls
Radical scavenging inactivity verification
Membrane permeability probe
High predicted logP
PAMPA / Caco‑2 assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-2-phenylchroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.